molecular formula C10H12N2O4 B3059898 2-(Oxan-4-yloxy)pyrimidine-5-carboxylicacid CAS No. 1402232-64-7

2-(Oxan-4-yloxy)pyrimidine-5-carboxylicacid

Cat. No. B3059898
CAS RN: 1402232-64-7
M. Wt: 224.21
InChI Key: CKSNUUHETRUAOR-UHFFFAOYSA-N
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Description

“2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid” is a compound that has been of great interest to researchers in recent years. It is also known as "2-tetrahydro-2H-pyran-4-yl-5-pyrimidinecarboxylic acid" . The CAS Number for this compound is 1447607-07-9 .


Molecular Structure Analysis

The molecular formula of “2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid” is C10H12N2O3 . Its molecular weight is 208.22 . The InChI Code for this compound is 1S/C10H12N2O3/c13-10(14)8-5-11-9(12-6-8)7-1-3-15-4-2-7/h5-7H,1-4H2,(H,13,14) .


Chemical Reactions Analysis

While the specific chemical reactions involving “2-(Oxan-4-yloxy)pyrimidine-5-carboxylic acid” are not detailed in the search results, pyrimidines in general have been found to display a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, the core structure of the compound, are known to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Applications

Pyrimidines also display antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Applications

The pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial applications . Antimicrobial agents are used to kill microorganisms or stop their growth.

Antiviral Applications

Pyrimidines have been used in the development of antiviral drugs . Antiviral drugs are a type of medication used specifically for treating viral infections.

Anticancer Applications

Pyrimidines have had a major impact in drug discovery therapeutics, including anticancer applications . They have been used in the development of drugs that can inhibit the growth of cancer cells.

Neurological Disorder Treatment

Pyrimidines are reported to possess potential medicinal properties important to central nervous system (CNS)-active agents . They have been used in the treatment of various neurological disorders.

properties

IUPAC Name

2-(oxan-4-yloxy)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-9(14)7-5-11-10(12-6-7)16-8-1-3-15-4-2-8/h5-6,8H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSNUUHETRUAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176130
Record name 5-Pyrimidinecarboxylic acid, 2-[(tetrahydro-2H-pyran-4-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-4-yloxy)pyrimidine-5-carboxylicacid

CAS RN

1402232-64-7
Record name 5-Pyrimidinecarboxylic acid, 2-[(tetrahydro-2H-pyran-4-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402232-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 2-[(tetrahydro-2H-pyran-4-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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